N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
Beschreibung
This compound is a fluorinated nucleoside analog with a complex stereochemical configuration. Its structure includes:
- A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group at the 5'-position, which enhances solubility and stability during oligonucleotide synthesis .
- A 3'-fluoro substituent, which improves metabolic stability and resistance to enzymatic degradation compared to hydroxyl or other halogenated analogs .
- An isobutyramide moiety at the purine base, which modulates base-pairing interactions and cellular uptake .
The compound is synthesized via multi-step reactions involving thiophosphate intermediates and purified using HPLC and silica gel chromatography, achieving high purity (>95%) . Its applications include therapeutic oligonucleotide development, particularly for antisense or RNA-targeting therapies.
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-27(36)29(42)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)/t26-,27-,29-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQXVSXVBFQISZ-UNVYQVKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36FN5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120004 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144089-96-3 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144089-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex organic compound with potential biological activities. This compound features a unique structure that combines various functional groups, making it a candidate for pharmacological research.
| Property | Value |
|---|---|
| CAS Number | 144089-96-3 |
| Molecular Formula | C35H36FN5O7 |
| Molecular Weight | 657.69 g/mol |
| LogP | 9.8666 |
| Hydrogen Bond Acceptors | 13 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 20 |
Biological Activity
The biological activity of this compound has been explored in various studies. Its structure suggests potential interactions with biological targets such as enzymes and receptors involved in disease processes.
Antiviral Activity
Research indicates that compounds similar to this structure may exhibit antiviral properties. For instance, nucleoside analogs have been shown to inhibit Hepatitis B virus (HBV) polymerase effectively. In a study involving related compounds, certain triphosphates demonstrated potent inhibition of HBV polymerase with IC50 values in the nanomolar range (e.g., 120 nM) . The mechanism often involves the activation of the compound into its triphosphate form within cells, which is crucial for its antiviral efficacy.
Cytotoxicity and Selectivity
Studies on related compounds have assessed their cytotoxicity against various cancer cell lines. For example, certain derivatives did not show significant cytotoxicity at high concentrations during testing . This suggests a favorable therapeutic window where the compound could exert antiviral effects without harming host cells.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized a series of nucleoside analogs and evaluated their biological activity against HBV. The findings indicated that while some compounds exhibited strong anti-HBV activity, others did not show significant effects due to poor cellular activation .
- Structure-Activity Relationship (SAR) : The structure of N-(9-(...)) plays a critical role in its biological activity. Modifications in the tetrahydrofuran moiety or the purine base can significantly influence the compound's potency against viral targets .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is essential for determining its viability as a therapeutic agent. Factors such as solubility, stability, and metabolic pathways need to be investigated to optimize its use in clinical settings.
Vergleich Mit ähnlichen Verbindungen
Key Structural Modifications and Their Implications
The table below highlights critical differences between the target compound and its analogs:
Functional Group Analysis
- DMT Protecting Group : Present in the target compound and analogs (e.g., Compounds 43, 35), this group is critical for blocking undesired reactions during oligonucleotide synthesis . However, its bulkiness may reduce intracellular cleavage efficiency .
- Fluoro vs. Hydroxyl/Thiophosphate : The 3'-fluoro group in the target compound confers superior metabolic stability compared to hydroxyl (Compound 42) or thiophosphate (Compound 43) groups, which are more susceptible to enzymatic hydrolysis .
- Phosphoramidate Linkages : Found in Compound 35, these linkages enhance cell membrane permeability but require additional steps for activation in vivo .
Bioactivity and Target Interactions
- Cluster Analysis : Molecular networking (cosine score ≥0.5) groups the target compound with DMT-protected analogs (e.g., Compound 43), suggesting shared bioactivity profiles such as RNase H activation .
- Protein Target Affinity: Fluorinated analogs exhibit stronger binding to RNA polymerase III compared to non-fluorinated derivatives, as shown in docking studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
